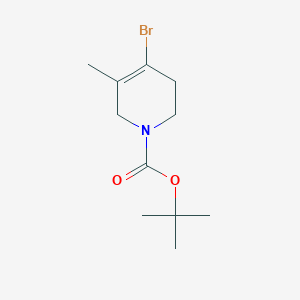
Tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate is not fully understood. However, it has been suggested that it exerts its anti-cancer activity by inducing apoptosis in cancer cells. It has also been suggested that it exerts its anti-inflammatory and analgesic activities by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects
This compound has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been found to exhibit potent analgesic and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits significant activity against a wide range of cancer cell lines and inflammatory mediators. However, it also has several limitations. It is highly reactive and can be difficult to handle, and it exhibits significant toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate. One direction is the development of more efficient synthesis methods for the compound. Another direction is the study of its potential applications in other fields such as neurology and immunology. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to optimize its therapeutic potential.
In conclusion, this compound is a chemical compound that has potential applications in various fields of science. It exhibits significant activity against cancer cell lines and inflammatory mediators, making it a potential candidate for cancer therapy and the treatment of pain and inflammation. Further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Méthodes De Synthèse
Tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate can be synthesized through a multi-step process. The first step involves the reaction of tert-butyl 3-oxobutanoate with ethyl acetoacetate in the presence of a base, which produces tert-butyl 3-oxo-4-phenylbutanoate. The second step involves the reaction of the resulting compound with bromine in the presence of a catalyst, which produces tert-butyl 4-bromo-5-methyl-3-oxo-6-phenyl-2,3,6,7-tetrahydro-1H-pyridine-1-carboxylate. Finally, the third step involves the reduction of the resulting compound in the presence of a reducing agent, which produces this compound.
Applications De Recherche Scientifique
Tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant activity against a wide range of cancer cell lines, making it a potential candidate for cancer therapy. Additionally, it has been found to exhibit potent anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMBZCCAGBHPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCN(C1)C(=O)OC(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2903152.png)
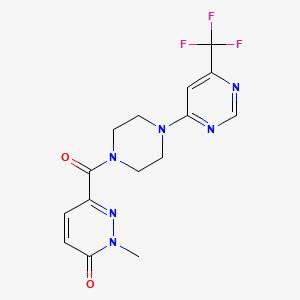
![1-[(2-methylphenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole](/img/structure/B2903156.png)

![[4-(4-Phenylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2903158.png)
![N-(3-chlorophenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2903159.png)
![4-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2903164.png)
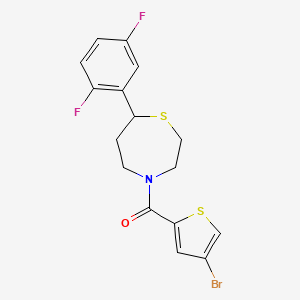
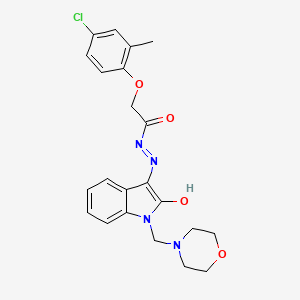
![3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2903170.png)
![4-(Benzylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2903171.png)
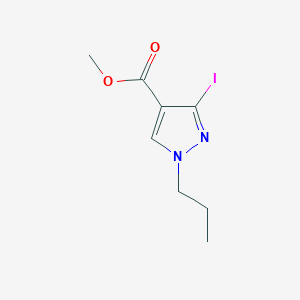
![4-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-6-cyclopropylpyrimidine](/img/structure/B2903174.png)
![3-(2-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2903175.png)